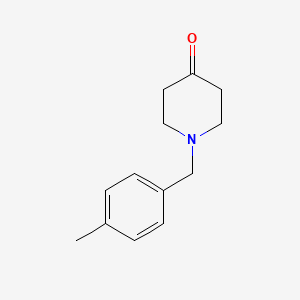

1-(4-Methylbenzyl)piperidin-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11-2-4-12(5-3-11)10-14-8-6-13(15)7-9-14/h2-5H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCANSJOGHLDHGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations

Reactions of the Carbonyl Group

The ketone at the 4-position of the piperidine ring is susceptible to a variety of nucleophilic addition and condensation reactions.

Reduction: The carbonyl group can be readily reduced to a hydroxyl group using reducing agents such as sodium borohydride, forming the corresponding alcohol, 1-(4-methylbenzyl)piperidin-4-ol.

Reductive Amination: Reaction with an amine in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120), can be used to introduce a substituent at the 4-position, yielding 4-amino-1-(4-methylbenzyl)piperidine derivatives. lookchem.com

Wittig Reaction: The Wittig reaction can be employed to convert the carbonyl group into a carbon-carbon double bond, providing a route to various 4-alkylidene-1-(4-methylbenzyl)piperidines. kcl.ac.uk

Oxime Formation: Reaction with hydroxylamine (B1172632) leads to the formation of the corresponding oxime, this compound oxime. jddtonline.inforesearchgate.net

Reactions Involving the Piperidine Ring

The piperidine ring itself can undergo several transformations.

N-Debenzylation: The 4-methylbenzyl group can be removed under various conditions, such as catalytic hydrogenation, to yield piperidin-4-one. This is a useful strategy in multi-step syntheses where the benzyl (B1604629) group serves as a protecting group for the nitrogen atom.

Alkylation/Acylation at Nitrogen: While the nitrogen is already substituted, in cases where the benzyl group is first removed, the resulting secondary amine can be further functionalized through alkylation or acylation reactions.

Advanced Spectroscopic and Structural Elucidation of 1 4 Methylbenzyl Piperidin 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-(4-Methylbenzyl)piperidin-4-one, ¹H and ¹³C NMR, along with two-dimensional methods, provide unambiguous evidence for its constitution.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The signals can be assigned based on their chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration values.

The spectrum is characterized by distinct regions corresponding to the aromatic protons of the 4-methylbenzyl group and the aliphatic protons of the piperidin-4-one ring.

Aromatic Region: The para-substituted benzyl (B1604629) group gives rise to two doublets in the aromatic region, typically between δ 7.0 and 7.3 ppm. The two protons ortho to the methyl group and the two protons ortho to the benzylic methylene (B1212753) group are chemically distinct and couple with each other, resulting in an AA'BB' system that often appears as two resolved doublets.

Benzylic and Methyl Protons: A sharp singlet corresponding to the three protons of the p-methyl group (CH₃) appears in the upfield region, usually around δ 2.3 ppm. The benzylic methylene protons (Ar-CH₂-N) produce a characteristic singlet at approximately δ 3.5 ppm. This signal's integration corresponds to two protons.

Piperidinone Ring Protons: The piperidin-4-one ring protons typically appear as two multiplets or broad signals. The four protons adjacent to the nitrogen atom (at C-2 and C-6) are deshielded and resonate around δ 2.7-2.9 ppm. The four protons adjacent to the carbonyl group (at C-3 and C-5) are slightly more shielded and appear around δ 2.4-2.6 ppm. The chair conformation of the piperidine (B6355638) ring can lead to more complex splitting patterns for these protons. researchgate.net

The chemical shifts can be influenced by the solvent used and the presence of other substituents on the aromatic ring. For instance, electron-donating groups like methoxy (B1213986) would shift the aromatic protons to a higher field (lower ppm), while electron-withdrawing groups like bromo would cause a downfield shift. rsc.org

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₄) | ~ 7.2 (d) and 7.1 (d) | Doublet, Doublet | 2H, 2H |

| Benzylic (Ar-CH₂) | ~ 3.5 | Singlet | 2H |

| Piperidinone (C-2/C-6 H) | ~ 2.8 | Multiplet | 4H |

| Piperidinone (C-3/C-5 H) | ~ 2.5 | Multiplet | 4H |

| Methyl (Ar-CH₃) | ~ 2.3 | Singlet | 3H |

Note: Data is inferred from spectral data of analogous compounds such as 1-(4-methylbenzyl)piperidine (B2401431) rsc.org and general principles of NMR spectroscopy for piperidin-4-one systems.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

Carbonyl Carbon: The most downfield signal in the spectrum is that of the ketone carbonyl carbon (C=O) at C-4, which typically resonates at δ > 200 ppm. For N-benzyl-4-piperidone, this signal is observed around δ 208.5 ppm.

Aromatic Carbons: The carbons of the p-substituted aromatic ring generally appear between δ 125 and 140 ppm. The carbon atom bearing the methyl group (ipso-carbon) and the ipso-carbon attached to the benzylic methylene group have distinct chemical shifts. Based on data for 1-(4-methylbenzyl)piperidine, these signals are expected around δ 135-136 ppm. rsc.org The other aromatic carbons (CH) would appear around δ 129 ppm. rsc.org

Benzylic and Piperidinone Carbons: The benzylic carbon (Ar-CH₂) signal is expected around δ 62-63 ppm. rsc.org The piperidinone ring carbons C-2/C-6, being adjacent to the nitrogen, are found at approximately δ 54-55 ppm. The C-3/C-5 carbons, adjacent to the carbonyl group, are shifted further downfield to around δ 41 ppm.

Methyl Carbon: The methyl carbon of the 4-methylbenzyl group gives a signal in the most upfield region of the spectrum, typically around δ 21 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~ 208 |

| Aromatic (ipso-C-CH₃) | ~ 136 |

| Aromatic (ipso-C-CH₂) | ~ 135 |

| Aromatic (CH) | ~ 129 |

| Benzylic (Ar-CH₂) | ~ 62 |

| Piperidinone (C-2/C-6) | ~ 54 |

| Piperidinone (C-3/C-5) | ~ 41 |

| Methyl (Ar-CH₃) | ~ 21 |

Note: Data is inferred from spectral data of analogous compounds like 1-(4-methylbenzyl)piperidine rsc.org and 1-methyl-4-piperidone (B142233). chemicalbook.com

Two-Dimensional NMR Techniques (e.g., ¹H-¹H COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals, especially for complex derivatives. ipb.pt

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, a COSY spectrum would show a clear correlation between the protons on C-2 and C-3, and between those on C-5 and C-6, confirming the connectivity within the piperidinone ring. researchgate.netnih.gov

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of carbon signals based on their attached, and usually pre-assigned, protons. For example, the aliphatic signals in the ¹H NMR spectrum at δ ~2.8 ppm and δ ~2.5 ppm would correlate with the ¹³C signals at δ ~54 ppm and δ ~41 ppm, respectively. researchgate.netnih.gov

The benzylic protons (Ar-CH₂) to the aromatic ipso-carbon and the ortho-aromatic carbons.

The benzylic protons (Ar-CH₂) to the C-2 and C-6 carbons of the piperidinone ring.

The piperidinone protons at C-3/C-5 to the carbonyl carbon (C-4).

The protons of the aromatic methyl group to the ortho- and ipso-aromatic carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY or ROESY spectrum identifies protons that are close in space, which is critical for determining stereochemistry and conformation. researchgate.netipb.pt For piperidinone derivatives, it can help confirm the chair conformation and the equatorial or axial orientation of substituents. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information on the functional groups present in the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

C=O Stretch: The most prominent and diagnostic band is the strong absorption from the ketone carbonyl (C=O) stretching vibration, which is expected in the range of 1700-1720 cm⁻¹. For the closely related 1-benzyl-4-piperidone, this peak is clearly visible. nist.govnist.gov

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the piperidine and benzyl methylene groups are observed as strong bands in the 2800-3000 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the tertiary amine within the piperidine ring gives rise to a medium-intensity band in the fingerprint region, typically around 1100-1200 cm⁻¹.

Aromatic C=C Bends: Bands corresponding to the C=C stretching vibrations within the aromatic ring are found in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending for the para-substituted ring is expected around 800-840 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2800 - 3000 | Strong |

| Ketone C=O Stretch | 1700 - 1720 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

| C-N Stretch | 1100 - 1200 | Medium |

| p-Substituted Ring Bend | 800 - 840 | Strong |

Note: Data is inferred from the known spectra of analogous compounds like 1-benzyl-4-piperidone nist.govnist.gov and general FT-IR correlation tables.

Fourier Transform Raman Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While no specific FT-Raman data for this compound was found in the searched literature, the expected spectrum can be predicted. Raman scattering is particularly sensitive to non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "ring-breathing" vibration of the para-substituted benzene (B151609) ring would produce a very strong and sharp band, which is often a dominant feature in the Raman spectra of aromatic compounds. Other C=C stretching vibrations within the ring (around 1600 cm⁻¹) are also typically strong.

C=O Stretch: The carbonyl stretch, while strong in the IR, is also Raman active and would appear in the 1700-1720 cm⁻¹ region, though its relative intensity may be lower than in the IR spectrum.

C-H Vibrations: Both aromatic and aliphatic C-H stretching vibrations are visible in the Raman spectrum.

The combination of FT-IR and FT-Raman provides a more complete vibrational analysis, as some modes that are weak or inactive in IR may be strong in Raman, and vice-versa. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound and its analogs, such as 1-Benzyl-4-piperidone, electron ionization (EI) is commonly employed, leading to the formation of a molecular ion (M+) and various fragment ions. nist.gov

The fragmentation of these compounds is predictable and provides key structural information. The molecular ion peak for 1-Benzyl-4-piperidone (C₁₂H₁₅NO) is observed at a molecular weight of 189.25 g/mol . nih.gov The fragmentation process for N-benzylpiperidine derivatives is often dominated by specific cleavage patterns. A characteristic fragmentation pathway for compounds containing a benzyl group is the cleavage of the benzylic C-N bond. This leads to the formation of a stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91. This peak is often prominent in the mass spectra of such compounds.

While a specific mass spectrum for this compound is not publicly available, its fragmentation pattern is expected to be analogous to that of 1-Benzyl-4-piperidone. The key differences would be related to the methyl group on the benzyl ring. The molecular ion peak would be shifted to m/z 203. The formation of a methyl-substituted tropylium ion at m/z 105 ([C₈H₉]⁺) would be a highly characteristic fragment.

X-ray Crystallography

In single-crystal X-ray diffraction, a high-quality crystal is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the crystal structure is determined. nih.gov This technique yields detailed information, including the unit cell dimensions, space group, and atomic coordinates. nih.gov

While a crystal structure for this compound itself is not readily found in open literature, data from closely related derivatives, such as N′-(1-benzylpiperidin-4-yl)acetohydrazide, provide insight into the expected structural features. nih.gov The crystallographic data for this analog, which also contains the 1-benzylpiperidine (B1218667) core, is presented below. The structure was solved by direct methods and refined using full-matrix least-squares on F². nih.gov

Table 1: Crystallographic Data for a Derivative, N′-(1-benzylpiperidin-4-yl)acetohydrazide

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₄H₂₁N₃O | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | Cc | nih.gov |

| a (Å) | 14.1480(3) | nih.gov |

| b (Å) | 14.1720(4) | nih.gov |

| c (Å) | 27.6701(7) | nih.gov |

| α (°) | 90 | nih.gov |

| β (°) | 96.956(1) | nih.gov |

| γ (°) | 90 | nih.gov |

| Volume (ų) | 5510.1(2) | nih.gov |

The six-membered piperidine ring is not planar and can adopt several conformations. The most stable and common conformation for piperidin-4-one derivatives is the chair conformation. chemrevlett.com This arrangement minimizes both angular and torsional strain. In many reported crystal structures of 2,6-diarylpiperidin-4-one derivatives, the piperidine ring exists in a chair conformation, with bulky substituents preferentially occupying equatorial positions to reduce steric hindrance. chemrevlett.com

However, other conformations are possible depending on the substitution pattern and crystal packing forces. For instance, a derivative, 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide, was found to adopt a half-chair conformation in its crystal structure. psu.edu In some cases, more strained conformations like twist-boat or distorted boat have been observed, particularly in highly substituted or sterically hindered piperidin-4-one systems. chemrevlett.com The specific conformation of this compound would be definitively determined by a single-crystal X-ray diffraction study, but a chair conformation is the most probable.

The way molecules pack in a crystal is governed by a network of intermolecular interactions. In piperidin-4-one derivatives, these interactions can include hydrogen bonds, C-H···π interactions, and van der Waals forces. The crystal packing of N′-(1-benzylpiperidin-4-yl)acetohydrazide, for example, features two distinct hydrogen-bonded chains that link together to form a two-dimensional sheet. nih.gov

Hirshfeld Surface Analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov For example, in the crystal structure of 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline, the Hirshfeld analysis revealed that H···H contacts accounted for 67.5% of the surface, indicating the predominance of van der Waals forces. iucr.org The analysis also identified specific C-H···π interactions that link the molecules into chains. iucr.org Such analyses provide a detailed understanding of the forces that stabilize the crystal structure.

Computational and Theoretical Investigations of 1 4 Methylbenzyl Piperidin 4 One and Its Analogues

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone in the theoretical study of molecules, offering a detailed view of their behavior at the atomic and electronic levels. For 1-(4-Methylbenzyl)piperidin-4-one and its analogues, these calculations have been instrumental in understanding their fundamental properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the molecular properties of piperidin-4-one derivatives due to its balance of accuracy and computational cost. DFT calculations, particularly using the B3LYP functional, have been widely employed to study the ground state molecular geometries, vibrational frequencies, and electronic properties of these compounds. researchgate.netresearchgate.net

Ab Initio Hartree-Fock (HF) Methods

Ab initio Hartree-Fock (HF) methods, while often less accurate than DFT for many applications due to the neglect of electron correlation, still provide valuable insights, particularly when used in conjunction with other methods. HF calculations have been used to study the molecular geometry and vibrational frequencies of piperidine (B6355638) and its derivatives. researchgate.net

In a study on piperidine and 4-methylpiperidine, the results from HF calculations were compared with those from DFT methods and experimental data. researchgate.net It was found that while DFT (specifically B3LYP) provided results in better agreement with experimental values for geometric parameters, HF methods still offer a foundational understanding of the electronic structure. researchgate.net For complex biopolymers, efficient ab initio methods based on a density-matrix scheme have been developed, which can utilize HF or DFT to calculate the total energy and other properties. nih.gov

Molecular Geometry Optimization

A crucial step in computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For this compound and its analogues, geometry optimization is typically performed using DFT methods, such as B3LYP, often with a basis set like 6-311++G(d,p). researchgate.net This process determines the most stable three-dimensional arrangement of the atoms in the molecule.

Vibrational Frequencies and Spectroscopic Property Prediction

Theoretical calculations of vibrational frequencies are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT methods are commonly used to compute the vibrational modes of this compound and its analogues. researchgate.net The calculated frequencies are often scaled to better match experimental observations, accounting for the approximations inherent in the theoretical models. researchgate.net

For example, in the study of 1-(4-Methylbenzyl)piperazine, a related compound, DFT calculations with the B3LYP functional were used to compute the vibrational frequencies, and the assignments were supported by potential energy distribution (PED) analysis. researchgate.net Similar approaches have been applied to other piperidine derivatives, demonstrating good agreement between theoretical and experimental spectra. researchgate.net These studies aid in the definitive assignment of spectral bands to specific molecular vibrations.

Electronic Structure and Reactivity Analysis

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity. Computational methods provide detailed information about the distribution of electrons and the energies of molecular orbitals, which are crucial for this purpose.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability and reactivity. researchgate.net A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

For N-substituted-4-piperidone curcumin (B1669340) analogues, FMO analysis has revealed that substituents on the aromatic rings can significantly alter the HOMO and LUMO energy levels and their distribution across the molecule. mdpi.com This, in turn, influences the molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com In studies of related compounds, the HOMO-LUMO energy gap has been calculated to analyze stability. researchgate.net

Table 1: Calculated HOMO, LUMO, and Energy Gap for a Curcumin Analogue with a Piperidone Core

| Parameter | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -2.5 |

| Energy Gap (ΔE) | 3.3 |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar compounds. Actual values for this compound would require specific calculations.

This detailed computational analysis provides a powerful framework for understanding the chemical behavior of this compound and its analogues, guiding further experimental work and the design of new molecules with desired properties.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study bonding interactions within molecules. It provides a localized picture of electron density, allowing for the investigation of charge transfer, hybridization, and intramolecular interactions that contribute to molecular stability.

In the context of this compound and its analogues, NBO analysis helps to elucidate the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis orbitals (antibonding or Rydberg orbitals). orientjchem.org This delocalization, quantified by second-order perturbation theory, reveals key stabilizing interactions within the molecular structure. orientjchem.org For instance, studies on similar piperidone structures have shown significant interactions involving the lone pairs of nitrogen and oxygen atoms. orientjchem.org

Table 1: Illustrative NBO Analysis Data for a Piperidin-4-one Analogue

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N | σ(C-C) | 1.5 | Hyperconjugation |

| LP(1) O | σ(C-C) | 2.3 | Hyperconjugation |

| σ(C-H) | σ*(C-N) | 0.8 | Hyperconjugation |

Note: This table is illustrative and based on typical findings for piperidone derivatives. The values represent the stabilization energy E(2) associated with electron delocalization from a donor to an acceptor orbital.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netchemrxiv.org It is a valuable tool for predicting and understanding a molecule's reactivity, particularly its interactions with other molecules. chemrxiv.org The MEP map uses a color spectrum to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net

For this compound and its analogues, the MEP map would highlight the electronegative oxygen atom of the carbonyl group as a region of intense negative potential (red), making it a likely site for interactions with electrophiles or hydrogen bond donors. chemrxiv.org Conversely, the hydrogen atoms, particularly those attached to the piperidine ring and the benzyl (B1604629) group, would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. chemrxiv.org

Chemical Reactivity Index Calculations

Chemical reactivity indices, derived from conceptual Density Functional Theory (DFT), are quantitative measures used to predict the global and local reactivity of a molecule. These descriptors provide insights into the stability and reactivity of chemical species. Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Higher hardness indicates greater stability.

Chemical Potential (μ): Represents the escaping tendency of electrons from the molecule.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity.

For this compound and its analogues, these calculations can predict their relative reactivity and stability. By comparing the reactivity indices of different analogues, researchers can identify which structural modifications are likely to enhance or diminish their chemical reactivity. This information is valuable in the context of drug design for predicting potential metabolic pathways and interactions with biological targets.

Table 2: Representative Global Reactivity Descriptors for a Piperidin-4-one Analogue

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Chemical Hardness (η) | 2.65 |

| Chemical Potential (μ) | -3.85 |

| Electrophilicity Index (ω) | 2.80 |

Note: This table contains representative values for a generic piperidin-4-one derivative to illustrate the concept.

Molecular Modeling and Dynamics Simulations

Molecular Docking Studies (Ligand-Target Interactions and Binding Modes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), forming a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. researchgate.netrsc.org

For this compound and its analogues, molecular docking studies can be employed to investigate their potential as inhibitors of various enzymes or receptors. These studies can elucidate the specific binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. For example, the carbonyl oxygen of the piperidin-4-one moiety could act as a hydrogen bond acceptor, while the benzyl group could engage in hydrophobic interactions within a binding pocket.

The results of docking studies, often expressed as a binding affinity or score, help in ranking different analogues based on their predicted potency. researchgate.net This information is crucial for guiding the design and synthesis of new derivatives with improved inhibitory activity. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com These simulations provide detailed information about the conformational changes and flexibility of molecules, as well as the stability of ligand-protein complexes. nih.govnih.gov

In the study of this compound and its analogues, MD simulations can be used to explore the conformational landscape of the piperidine ring, which typically adopts a chair conformation. researchgate.net The simulations can reveal the stability of different conformers and the energy barriers between them.

When applied to a ligand-target complex identified through molecular docking, MD simulations can assess the stability of the binding pose over time. nih.gov By analyzing the trajectory of the simulation, researchers can observe how the ligand and protein adapt to each other, identify key stable interactions, and calculate binding free energies. nih.gov This provides a more dynamic and realistic picture of the binding event than static docking studies alone. nih.gov

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.comnih.gov Computational SAR methods utilize in silico techniques to build models that predict the activity of new compounds based on their structural features. oncodesign-services.comnih.gov

For this compound and its analogues, computational SAR approaches can be used to identify the key structural moieties responsible for their biological effects. nih.gov By systematically modifying the structure, for example, by changing the substituents on the benzyl ring or altering the piperidine core, and then using computational models to predict the resulting change in activity, researchers can build a comprehensive SAR profile. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) is a more advanced approach that develops mathematical models to quantitatively link specific physicochemical properties (descriptors) of a compound to its biological activity. oncodesign-services.com These descriptors can include properties like hydrophobicity, electronic properties, and steric parameters. QSAR models allow for more precise predictions and a deeper understanding of the factors that govern the activity of this compound derivatives, thereby accelerating the process of lead optimization in drug discovery. oncodesign-services.comresearchgate.net

Research Findings for Piperidine Analogues

A 2023 study conducted an in silico analysis of three novel modified piperidine derivatives, designated as LAS-250, LAS-251, and LAS-252, using the PASS online tool. clinmedkaz.org The investigation aimed to identify potential pharmacological effects and mechanisms of action. The predicted probabilities for being active (Pa) for these compounds ranged from 0.480 to 0.804. clinmedkaz.org

The PASS analysis predicted a wide range of biological activities for these piperidine derivatives, suggesting they may affect various enzymes, receptors, transport systems, and ion channels. clinmedkaz.org The results highlighted a high probability for effects on the central nervous system, including potential for treating neurotic and phobic disorders, as well as neurodegenerative conditions like Parkinson's disease. clinmedkaz.org

For instance, the predicted activities for two of the compounds (LAS-250 and LAS-251) included a high probability for use in treating phobic disorders (Pa ≈ 0.76). clinmedkaz.org The third compound, LAS-252, showed potential as a nootropic agent (Pa = 0.642) and an antineurotic (Pa = 0.6). clinmedkaz.org Additionally, the analysis indicated potential antitumor activity for LAS-250 and LAS-251. clinmedkaz.org

The table below summarizes some of the significant predicted activities for these piperidine analogues with Pa values greater than or equal to 0.5.

| Predicted Biological Activity | LAS-250 (Pa) | LAS-251 (Pa) | LAS-252 (Pa) |

| Phobic disorders treatment | ~0.76 | ~0.76 | - |

| Nootropic | - | - | 0.642 |

| Antineurotic | - | - | 0.6 |

| Imidazoline receptor stimulation | - | - | 0.575 |

| Alopecia treatment | - | 0.573 | - |

| Membrane stabilizing effect | 0.544 | - | - |

| Acetylcholine neuromuscular blocking agent | - | - | 0.555 |

| Nicotinic alpha4beta4 receptor agonist | - | - | 0.542 |

| Antidyskinetic effect | ~0.48 | ~0.554 | - |

| CYP2D15 substrate | - | - | 0.498 |

Data sourced from a 2023 study on novel piperidine derivatives. clinmedkaz.org Note: A dash (-) indicates the activity was not reported with Pa ≥ 0.5 for the respective compound.

These findings for analogous compounds suggest that this compound could also possess a diverse pharmacological profile, potentially including activities related to the central nervous system. However, without direct PASS analysis of this compound, these remain speculative extrapolations. The specific substitution of the 4-methylbenzyl group on the piperidine nitrogen would uniquely influence its interaction with biological targets, leading to a distinct activity spectrum.

Research Applications and Directions

Role as Versatile Intermediates in Organic Synthesis

Piperidin-4-ones, including the 1-(4-methylbenzyl) substituted variant, are widely recognized as adaptable intermediates in organic synthesis. nih.govresearchgate.net Their utility stems from the reactive carbonyl group and the piperidine (B6355638) ring, which can be readily modified to introduce diverse functionalities.

The piperidine-4-one framework is a crucial starting material for the synthesis of a wide array of heterocyclic compounds. nih.govmdpi.com The nitrogen-containing six-membered ring is a common motif in numerous biologically active molecules and natural products. mdpi.com Synthetic strategies often involve reactions at the C-4 carbonyl group and the nitrogen atom, allowing for the construction of more complex fused or spirocyclic heterocyclic systems. These methods include intramolecular cyclizations and multicomponent reactions that leverage the inherent reactivity of the piperidone core. mdpi.com

The strategic modification of the 1-(4-Methylbenzyl)piperidin-4-one scaffold enables its use as a precursor for intricate molecular structures such as macrocycles and bridged ring systems. The synthesis of macrocycles, which are large cyclic molecules, often involves a "pair" phase where a linear precursor undergoes macrocyclization. cam.ac.uk The piperidine unit can be incorporated into these linear precursors, with subsequent ring-closing reactions forming the final macrocyclic structure. cam.ac.uk Furthermore, systematic chemical approaches can be employed to introduce one- or two-carbon bridges to the piperidine ring, creating conformationally constrained bridged systems. nih.gov This conformational control can be crucial for enhancing the binding affinity and drug-like properties of the resulting molecules. nih.gov

Scaffold in Medicinal Chemistry Research and Drug Design

The piperidine moiety is a privileged structure in medicinal chemistry, found in a vast number of marketed drugs and bioactive natural products. nih.govkcl.ac.uk The this compound scaffold, in particular, serves as a valuable starting point for the design and synthesis of new therapeutic agents.

Piperidin-4-ones are considered potential pharmacophores that can be suitably modified to achieve better receptor interactions and biological activities. nih.govresearchgate.net The design of novel drugs often involves the incorporation of the piperidine ring to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net For instance, the benzoylpiperidine fragment, a related structure, is a key component in many bioactive small molecules with a broad spectrum of therapeutic effects. nih.gov

The development of libraries of substituted piperidines is a key strategy in drug discovery. The 1,4-disubstitution pattern on the piperidine ring is prevalent among drug prototypes due to accessible synthetic routes. acs.org However, there is growing interest in developing strategies to access piperidines with diverse substitution patterns, including 1,4,4-trisubstituted analogs. kcl.ac.uk Multi-component reactions, such as the Ugi four-component reaction, have proven effective for the one-step synthesis of structurally diverse libraries of 1,4,4-trisubstituted piperidines from commercially available reagents. nih.gov These libraries provide a rich source of compounds for screening against various biological targets. For example, libraries of 1,4-disubstituted piperidine derivatives have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. nih.gov

| Substitution Pattern | Synthetic Approach | Application Example |

| 1,4-Disubstituted | Reductive amination | Antimalarial agents nih.gov |

| 1,4,4-Trisubstituted | Ugi four-component reaction | Antiviral agents (e.g., against coronaviruses) nih.gov |

Derivatives of this compound are actively explored as scaffolds for a wide range of bioactive compounds. These derivatives have shown potential as enzyme inhibitors and receptor ligands. nih.gov For example, piperidine derivatives have been designed and synthesized as novel inhibitors of human heat shock protein 70 (HSP70), a potential target for cancer treatment. nih.gov Other studies have focused on developing piperidine-based compounds as N-type calcium channel blockers for analgesia and as inhibitors of acetylcholinesterase and butyrylcholinesterase for potential use in managing Alzheimer's disease. nih.govnih.gov The versatility of the piperidine-4-one scaffold allows for the generation of compounds with diverse biological activities, including anticancer, anti-HIV, antibacterial, and antifungal properties. nih.govbiomedpharmajournal.org

| Compound Class | Biological Target | Therapeutic Potential |

| Piperidine Derivatives | Human Heat Shock Protein 70 (HSP70) | Anticancer nih.gov |

| 4-Piperidinylaniline Series | N-type Calcium Channels | Analgesia nih.gov |

| 3,5-Bis(ylidene)-4-piperidones | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease nih.gov |

| 1,4,4-Trisubstituted Piperidines | Coronavirus Main Protease (Mpro) | Antiviral nih.gov |

Applications in Materials Science

The exploration of novel organic materials with tailored properties is a burgeoning field of research. Piperidine derivatives have been identified as promising candidates for the development of advanced materials.

Nonlinear optical (NLO) materials are crucial for applications in optoelectronics, including frequency conversion and optical switching. While specific studies on the NLO properties of this compound are not extensively documented in current literature, the investigation of related piperidine and piperazine (B1678402) structures suggests that this is a promising area for future research.

The NLO response in organic molecules is often associated with the presence of electron donor and acceptor groups linked by a π-conjugated system, leading to a large molecular hyperpolarizability. The structure of this compound contains a benzyl (B1604629) group which can participate in charge transfer interactions. Research into other piperidine derivatives has shown their potential as NLO materials. For instance, studies on (4-chlorophenyl)(4-hydroxypiperidin-1-yl) methanone (B1245722) have highlighted its synthesis and potential as a new organic NLO material. ub.edu Similarly, piperazine-based supramolecular systems have been shown to exhibit significant third-order NLO susceptibility. researchgate.net These findings indicate that the piperidine scaffold can be a viable component in the design of new NLO materials.

Future research could involve the synthesis of single crystals of this compound and characterization of their NLO properties. Computational studies using methods like Density Functional Theory (DFT) could also be employed to predict its hyperpolarizability and understand the structure-property relationships. Such investigations would be valuable in assessing its potential for applications in photonic devices.

The piperidine ring is a robust structural motif, and its derivatives are often crystalline solids at room temperature. chemrevlett.com The melting point, thermal decomposition temperature, and mechanical strength are key properties that would need to be determined for this compound to assess its suitability for materials applications. For example, research on other organic crystals has demonstrated that molecular features, such as flexible bonds and functional groups, can significantly influence mechanical properties, including the ability to self-heal. chemrevlett.com

Experimental techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and single-crystal nanoindentation could be employed to characterize the thermal and mechanical behavior of this compound. Understanding these properties is essential for any potential application, from incorporation into polymer composites to use as a standalone crystalline material.

Catalytic Applications of Piperidine-derived Structures

The piperidine scaffold is a versatile building block in the development of catalysts and is utilized in a wide array of chemical transformations. ijnrd.org While this compound itself may not be a direct catalyst, its derivatives and the broader class of piperidine-containing molecules have demonstrated significant catalytic activity.

Piperidine derivatives are employed as organocatalysts, ligands for metal-catalyzed reactions, and as structural components in more complex catalytic systems. For instance, zinc(II) compounds have been shown to be effective catalysts for the nucleophilic addition of amines, including piperidine derivatives, to nitriles to form amidines. rsc.org In these systems, the nature of the piperidine substituent can influence the outcome of the reaction.

Rhodium-catalyzed C-H insertion and cyclopropanation reactions have been developed for the site-selective functionalization of the piperidine ring. nih.gov The choice of catalyst and protecting groups on the piperidine nitrogen can direct the functionalization to different positions (C2, C3, or C4) on the ring, allowing for the synthesis of a variety of substituted piperidines with potential applications in medicinal chemistry and catalysis. nih.gov

Furthermore, piperidine derivatives are crucial in the synthesis of pharmaceuticals, often involving catalytic steps where the piperidine moiety is either introduced or modified. mdpi.comencyclopedia.pub The hydrogenation of pyridine (B92270) precursors is a common method to produce piperidines, and this transformation is often achieved using heterogeneous catalysts based on metals like cobalt, ruthenium, or nickel. encyclopedia.pub

Below is a table summarizing some catalytic applications involving piperidine-derived structures:

| Catalytic System | Application | Role of Piperidine Structure |

| Zinc(II) complexes | Formation of amidines from nitriles and amines | Piperidine derivatives act as the amine nucleophile. rsc.org |

| Rhodium complexes | Site-selective C-H functionalization | Piperidine is the substrate being functionalized. nih.gov |

| Heterogeneous Co, Ru, Ni catalysts | Hydrogenation of pyridines | Piperidines are the product of the catalytic reaction. encyclopedia.pub |

| Gold(I) complexes | Oxidative amination of alkenes | Used to synthesize substituted piperidines. encyclopedia.pub |

| Palladium catalysts | Enantioselective amination of alkenes | Utilized with novel pyridine-oxazoline ligands to form substituted piperidines. encyclopedia.pub |

The diverse catalytic applications of piperidine structures underscore the importance of this heterocyclic motif in modern organic synthesis. Future research may explore the use of this compound as a precursor for novel ligands or organocatalysts.

Q & A

Basic: What are the standard synthetic routes for 1-(4-Methylbenzyl)piperidin-4-one, and what analytical techniques validate successful synthesis?

Methodological Answer:

The synthesis typically involves alkylation of piperidin-4-one with 4-methylbenzyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile). Post-synthesis, validation requires NMR (¹H/¹³C) to confirm substitution patterns and FT-IR to verify ketone functionality (C=O stretch ~1700 cm⁻¹). For purity, HPLC with UV detection (λ ~250 nm) is recommended. Crystallographic validation using X-ray diffraction (e.g., SHELXL for refinement ) ensures structural accuracy. Always compare spectroscopic data with literature or computational predictions to identify discrepancies .

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

Methodological Answer:

Contradictions often arise from polymorphism, solvent effects, or dynamic molecular conformations. For NMR inconsistencies:

- Perform variable-temperature NMR to detect conformational exchange.

- Use 2D COSY/NOESY to resolve overlapping signals.

For crystallographic mismatches: - Re-refine data using alternative software (e.g., SHELXL vs. OLEX2) .

- Analyze hydrogen-bonding patterns via graph-set analysis (e.g., Etter’s formalism) to identify packing variations . Cross-validate with computational models (DFT or MD simulations) to reconcile experimental and theoretical geometries .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to prevent inhalation (H335 hazard) .

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Storage: Keep at 2–8°C in airtight, light-resistant containers to prevent degradation .

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes .

Basic: Which techniques are most effective for characterizing the structural and electronic properties of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve absolute configuration using SHELXTL or OLEX2 .

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- UV-Vis Spectroscopy: Identify π→π* transitions (e.g., λmax ~249–296 nm) for electronic profiling .

- Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition pathways .

Advanced: How can synthesis protocols be optimized to achieve >98% purity for pharmacological studies?

Methodological Answer:

- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).

- Reaction Monitoring: Employ in-situ FT-IR to track ketone formation and byproducts.

- Scale-Up Considerations: Optimize stoichiometry of 4-methylbenzyl halide and piperidin-4-one (1.2:1 molar ratio) to minimize unreacted starting material .

- Quality Control: Validate purity via HPLC-MS and compare retention times with reference standards .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Screen against kinases or GPCRs using fluorescence polarization (FP) or TR-FRET.

- Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS .

- Target Engagement: Apply SPR (surface plasmon resonance) to measure binding kinetics to putative targets .

Advanced: How do structural modifications (e.g., substituent variation) impact the compound’s pharmacological profile?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Introduce halides (-F, -Cl) at the benzyl para-position to enhance metabolic stability .

- Lipophilicity Adjustments: Replace methyl with trifluoromethyl to improve blood-brain barrier penetration (logP calculation via ChemDraw).

- SAR Studies: Synthesize analogs (e.g., 1-(4-Fluorobenzyl) derivatives) and compare binding affinities in receptor assays .

Basic: How can researchers analyze hydrogen-bonding networks in crystalline forms of this compound?

Methodological Answer:

- X-ray Diffraction: Use SHELXL to refine H-bond parameters (d, θ) and generate ORTEP diagrams .

- Graph-Set Analysis: Classify motifs (e.g., R₂²(8) rings) using Mercury or PLATON .

- Thermal Ellipsoids: Assess disorder or dynamic motion affecting H-bond stability .

Advanced: What strategies validate computational models (e.g., DFT) against experimental data for this compound?

Methodological Answer:

- Geometry Optimization: Compare DFT-calculated bond lengths/angles with XRD data (RMSD < 0.05 Å) .

- Spectroscopic Prediction: Simulate NMR shifts (GIAO method) and IR frequencies, correlating with experimental values (R² > 0.95).

- Docking Studies: Validate binding poses using co-crystallized ligand data from related targets .

Advanced: How do environmental factors (e.g., pH, temperature) influence the compound’s stability in biological matrices?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.